REACTION_CXSMILES
|
C(OC([N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:18]#[N:19])=[CH:14][C:15]=2[Br:17])[CH:10]=[C:9]1[CH:20](OCC)[O:21]CC)=O)(C)(C)C.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1>[Br:17][C:15]1[CH:14]=[C:13]([C:18]#[N:19])[CH:12]=[C:11]2[C:16]=1[NH:8][C:9]([CH:20]=[O:21])=[CH:10]2 |f:2.3.4|
|
Name
|
7-bromo-5-cyano-2-diethoxymethyl-indole-1-carboxylic acid tert-butyl ester
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(=CC2=CC(=CC(=C12)Br)C#N)C(OCC)OCC
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 15 min at 0° C. and for 5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (2×25 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product (0.18 g) was further purified by flash chromatography on silica gel (heptane/ethyl acetate 0-20%)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C=C(NC12)C=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |